Methyleugenol

Catalog No.
S535210
CAS No.
93-15-2
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyleugenol

CAS Number

93-15-2

Product Name

Methyleugenol

IUPAC Name

1,2-dimethoxy-4-prop-2-enylbenzene

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3

InChI Key

ZYEMGPIYFIJGTP-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Soluble in most organic solvents
Soluble in ethanol, ethyl ether
Soluble in fixed oils; insoluble in glycerin and propylene glycol
In water, 500 mg/L at 25 °C
0.5 mg/mL at 25 °C
Insoluble in water; soluble in most fixed oils; insoluble in glycerol and propylene glycol
Soluble (in ethanol)

Synonyms

1-allyl-3,4-dimethoxybenzene, 4-allyl-1,2-dimethoxybenzene, eugenol methyl ether, methyl eugenol, methyleugenol

Canonical SMILES

COC1=C(C=C(C=C1)CC=C)OC

The exact mass of the compound Methyleugenol is 178.0994 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)0.00 m0.5 mg/ml at 25 °csoluble in most organic solventssoluble in ethanol, ethyl ethersoluble in fixed oils; insoluble in glycerin and propylene glycolin water, 500 mg/l at 25 °c0.5 mg/ml at 25 °cinsoluble in water; soluble in most fixed oils; insoluble in glycerol and propylene glycolsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 209528. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Caffeic Acids - Supplementary Records. It belongs to the ontological category of phenylpropanoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Methyleugenol (CAS 93-15-2), or 1,2-dimethoxy-4-(2-propenyl)benzene, is a naturally occurring allylbenzene and the methyl ether derivative of eugenol. In industrial and laboratory procurement, it is primarily valued as a highly stable synthetic building block, an alkaline-resistant fragrance component, and an exceptionally potent kairomone for agricultural pest control[1]. Unlike its precursor eugenol, Methyleugenol features a fully protected phenolic hydroxyl group, fundamentally altering its oxidative stability, phase partitioning behavior, and biological target specificity.

While eugenol is a cheaper and more abundant structural analog, substituting it for Methyleugenol introduces critical process and performance failures. Eugenol possesses a free, acidic phenolic hydroxyl group that readily donates hydrogen atoms to form reactive phenoxyl radicals, leading to unwanted cross-coupling or degradation during oxidative synthetic steps [1]. Furthermore, eugenol forms water-soluble phenolate salts in alkaline media, complicating extraction workflows, and fails to trigger the obligate, species-specific feeding response required for the eradication of the Oriental fruit fly in agricultural applications [2].

Prevention of Phenoxyl Radical Formation in Catalytic Synthesis

Eugenol contains a free phenolic hydroxyl group that readily undergoes oxidation to form phenoxyl radicals, characterized by an O-H Bond Dissociation Energy (BDE) of approximately 72.8 kcal/mol. In contrast, Methyleugenol's protected methoxy group eliminates this vulnerability, preventing unwanted radical-induced cross-coupling or degradation during transition-metal catalyzed hydroboration or epoxidation of the allyl side chain[1].

Evidence DimensionPhenolic O-H Bond Dissociation Energy (BDE) / Radical formation potential
Target Compound DataMethyleugenol: Lacks free O-H; stable against direct hydrogen atom transfer
Comparator Or BaselineEugenol: O-H BDE ~72.8 kcal/mol; rapidly forms phenoxyl radicals
Quantified DifferenceComplete elimination of direct O-H radical donation in Methyleugenol
ConditionsOxidative synthetic environments

Procuring the methylated analog is essential for synthetic pathways where the allyl side chain must be modified without triggering radical-mediated degradation of the aromatic ring.

Species-Specific Kairomone Efficacy for Bactrocera dorsalis

In agricultural pest management, substitution between structurally similar lures fails due to extreme olfactory specificity. Methyleugenol is the obligate, highly potent kairomone for the Oriental fruit fly (Bactrocera dorsalis), triggering a near-immediate feeding response where up to 97% of males respond within 20 minutes to a 100 µg dose. Closely related compounds like Eugenol or alternative lures like Cue-lure do not elicit this specific, high-affinity male annihilation response in B. dorsalis [1].

Evidence DimensionOlfactory attraction and feeding response in Bactrocera dorsalis
Target Compound DataMethyleugenol: Triggers >90% feeding response at microgram levels
Comparator Or BaselineEugenol / Cue-lure: Ineffective for B. dorsalis attraction
Quantified DifferenceOrders of magnitude higher affinity and specific behavioral triggering by Methyleugenol
ConditionsField trapping and laboratory olfactory assays

For agricultural procurement, Methyleugenol cannot be substituted with generic eugenol or other lures when targeting the Oriental fruit fly in Male Annihilation Technique (MAT) programs.

Alkaline Phase Partitioning and Phenolate Avoidance

The presence of the free hydroxyl group in Eugenol (pKa ~10.19) causes it to deprotonate and partition into the aqueous phase as a phenolate salt under alkaline conditions. Methyleugenol, lacking this acidic proton, remains strictly lipophilic and organic-soluble across the entire pH scale [1]. This distinct phase behavior prevents unwanted O-alkylation side reactions and simplifies liquid-liquid extraction workflows during complex multi-step syntheses.

Evidence DimensionAqueous solubility in alkaline media (pH > 11)
Target Compound DataMethyleugenol: Insoluble in aqueous base; remains in organic phase
Comparator Or BaselineEugenol: Soluble in aqueous base as sodium eugenolate
Quantified DifferenceBinary shift in phase partitioning behavior under basic conditions
ConditionsAqueous alkaline extraction (e.g., >10% NaOH)

Buyers scaling up base-catalyzed reactions or alkaline extractions must select Methyleugenol to avoid the yield losses and phase-transfer complications associated with Eugenol's acidity.

Precursor for Complex Bio-Active Molecule Synthesis

Because Methyleugenol lacks a reactive phenolic hydroxyl group, it serves as a superior starting material for synthesizing complex fine chemicals and pharmaceuticals. It is specifically procured for reaction sequences involving transition-metal catalysis, hydroboration, or epoxidation of the allyl side chain, where the use of eugenol would result in unwanted phenoxyl radical formation or O-alkylation [1].

Male Annihilation Technique (MAT) Agricultural Lures

Methyleugenol is the industry standard kairomone for the monitoring and mass-trapping of the Oriental fruit fly (Bactrocera dorsalis). Its unmatched olfactory affinity triggers a compulsive feeding response in males, making it the non-substitutable active ingredient in MAT blocks and traps deployed in global fruit fly eradication programs[2].

Alkaline-Stable Fragrance and Cosmetic Formulation

In the flavor and fragrance industry, Methyleugenol is selected over eugenol for formulations with high pH, such as heavy-duty soaps and detergents. Its inability to form phenolate salts ensures that the compound does not undergo base-catalyzed discoloration or shift its olfactory profile when exposed to alkaline environments, maintaining long-term product stability [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Methyleugenol is a clear colorless to pale yellow liquid with a spicy earthy odor. Bitter burning taste. (NTP, 1992)
Colorless to pale yellow liquid; [Merck Index] Slightly herbal odor; [HSDB]
Liquid
Colourless to pale yellow liquid; Clove-carnation aroma

Color/Form

Crystals from hexane
Colorless to pale yellow liquid

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

178.099379685 Da

Monoisotopic Mass

178.099379685 Da

Boiling Point

490.5 °F at 760 mmHg (NTP, 1992)
254.7 °C

Flash Point

210 °F (NTP, 1992)
99 °C
99 °C (210 °F) (closed cup)

Heavy Atom Count

13

Taste

BITTER, BURNING TASTE

Vapor Density

greater than 1.0 (NTP, 1992) (Relative to Air)

Density

1.0396 at 68 °F (NTP, 1992) - Denser than water; will sink
1.032-1.036 at 25 °C
1.032-1.036

LogP

log Kow = 3.03 (est)

Odor

Mild-spicy, slightly herbal odor
Clove, carnation odo

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

25 °F (NTP, 1992)
-4 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

29T9VA6R7M

GHS Hazard Statements

Aggregated GHS information provided by 1706 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 1706 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 1700 of 1706 companies with hazard statement code(s):;
H302 (99.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (75.71%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H341 (97.35%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (99.65%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Anesthetics
Medication (vet): methyleugenol suspended in tween-80 or cremophorel, at 200 to 275 mg/kg ip, is a safe anesthetic agent in rats and mice submitted to surgical procedures in brain, without some of inconvenience of sodium pentobarbital.

Pharmacology

Methyleugenol is a yellowish, oily, naturally occurring liquid with a clove-like aroma and is present in many essential oils. Methyleugenol is used as a flavoring agent, as a fragrance and as an anesthetic in rodents. Methyleugenol is mutagenic in animals and is reasonably anticipated to be a human carcinogen based on evidence of carcinogenicity in animals. (NCI05)

MeSH Pharmacological Classification

Anesthetics

Vapor Pressure

0.02 mmHg at 68 °F ; 1 mmHg at 185.0 °F (NTP, 1992)
0.01 [mmHg]
0.012 mm Hg at 25 °C (extrapolated)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

93-15-2

Absorption Distribution and Excretion

... A study was conducted with nine healthy adult male and female human volunteers. ... The mean fasting level of methyleugenol in serum was 16.2 +/- 4.0 pg/g wet weight. Peak blood levels were found at 15 min (mean +/- SD, 53.9 +/- 7.3 pg/g wet weight), followed by a rapid decline; the half-life of elimination was about 90 min. The peak levels were within the range of methyleugenol blood levels in the U.S. population, as measured concurrently in a subset of nonfasting participants in the Third National Health and Nutrition Examination Survey (NHANES III).

Metabolism Metabolites

In rat, eugenol methyl ether underwent oxidation of allylic side chain to form 3 metabolites, 2 of which were excreted as glycine conjugates. Other metabolic reactions were hydroxylation of benzene ring, o-demethylation, and 2 oxidation reactions; 63-95% of initial dose was accounted for. Most of metabolites were found in bile.
Methyleugenol has known human metabolites that include 1-hydroxylate methyleugenol.

Wikipedia

Methyl eugenol

Biological Half Life

...The /human/ half-life of elimination was about 90 min.

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Masking

Methods of Manufacturing

By methylation of eugenol.

General Manufacturing Information

Benzene, 1,2-dimethoxy-4-(2-propen-1-yl)-: ACTIVE
Baked goods 39.86 ppm; frozen dairy 17.35 ppm; condiment, relish 7.15 ppm; soft candy 23.92 ppm; gelatin, pudding 17.34 ppm; non-alcoholic beverages 11.55 ppm; hard candy 0.60 ppm; chewing gum 44.61 ppm
Concentration in final product (%): usual/maximum; soap 0.02/0.2, detergent 0.002/0.02, creams, lotions 0.01/0.05, perfume 0.3/0.8.

Analytic Laboratory Methods

Characteristic aroma of China rose was studied. Aroma components of rose concrete were separated by column chromatography of steam distillate & individual components were identified by mass spectrometry combined with gas chromatography. Methyleugenol was one of major aroma components.
Methyleugenol was one of components determined in essential oils by negative ion chemical ionization mass spectrometry.
Analysis by glc.

Stability Shelf Life

Stable to air, heat and light.

Dates

Last modified: 08-15-2023

Pharmacokinetic Study of Safrole and Methyl Eugenol after Oral Administration of the Essential Oil Extracts of

Yuqi Fan, Dongyue Yang, Xuhua Huang, Guangzhe Yao, Wei Wang, Mengyuan Gao, Xiaohua Jia, Huizi Ouyang, Yanxu Chang, Jun He
PMID: 33829063   DOI: 10.1155/2021/6699033

Abstract

is a traditional medicine and has been widely used as remedies for inflammatory diseases, toothache, headache, local anesthesia, and aphthous stomatitis in China, Japan, and Korea. Our previous research found that safrole and methyl eugenol were vital compounds that contribute to distinguish the different species and raw
and its processed products apart. The pharmacokinetics of safrole and methyl eugenol after oral administration of
extract has not been reported yet. In this study, a rapid and simple gas chromatography-mass spectroscopy (GC-MS) method that has a complete run time of only 4.5 min was developed and validated for the simultaneous determination and pharmacokinetic study of safrole and methyl eugenol in rat plasma after administration of
extracts. The chromatographic separation was realized on a DB-17 column (30 m × 0.25 mm × 0.25
m). And detection was carried out under selected ion monitoring (SIM) mode. Plasma samples were pretreated by
-hexane. The pharmacokinetic parameters provided by this study will be beneficial for further developments and clinical applications of
.


Xiaojing Yang, Yukun Feng, Zhengyu Zhang, Hui Wang, Weiwei Li, Dan Ohtan Wang, Ying Peng, Jiang Zheng
PMID: 33296206   DOI: 10.1021/acs.jafc.0c04880

Abstract

Methyleugenol (ME) is a ubiquitous component in spices and other culinary herbal products. A prevailing theory in ME toxicity is its ability to be metabolically activated by P450 enzymes and sulfotransferases, which initiates sequential reactions of the resulting metabolites with functional biomolecules. The present study aimed at a potential interaction between the reactive metabolites of ME and RNA. Cultured mouse primary hepatocytes were incubated with ME followed by RNA extraction and NaOH and alkaline phosphatase-based RNA hydrolysis. Three adenosine adducts were detected in the hydrolytic mixture by LC-MS/MS. The same adenosine adducts were also detected in hepatic tissues harvested from ME-treated mice. These three adducts were chemically synthesized and structurally characterized by
H NMR. Additionally, two guanosine adducts and one cytidine adduct were detected in the
samples. These results provided solid evidence that the reactive metabolites of ME attacked RNA, resulting in RNA adduction.


Estragole DNA adduct accumulation in human liver HepaRG cells upon repeated in vitro exposure

Shuo Yang, Sebastiaan Wesseling, Ivonne M C M Rietjens
PMID: 33189830   DOI: 10.1016/j.toxlet.2020.11.009

Abstract

Accumulation of N
-(trans-isoestragol-3'-yl)-2'-deoxyguanosine (E-3'-N
-dG) DNA adducts derived from the alkenylbenzene estragole upon repeated dose exposure was investigated since the repair of this adduct was previously shown to be inefficient. To this end human HepaRG cells were exposed to repeating cycles of 2 h exposure to 50 μM estragole followed by 22 h repair to mimic daily exposure. The E-3'-N
-dG DNA adduct levels were quantified by LC-MS/MS after each cycle. The results show accumulation of E-3'-N
-dG DNA adducts at a rate of 17.53 adducts/10
nts/cycle. This rate at the dose level calculated by physiologically based kinetic (PBK) modeling to result in 50 μM was converted to a rate expected at average human daily intake of estragole. The predicted time estimated to reach adduct levels reported at the BMD10 of the related alkenylbenzene methyleugenol of 10-100 adducts /10
nts upon average human daily intake of estragole amounted to 8-80 (in rat) or 6-57 years (in human). It is concluded that the persistent nature of the E-3'-N
-dG DNA adducts may contribute to accumulation of substantial levels of DNA adducts upon prolonged dietary exposure.


Suggestions on the Contribution of Methyl Eugenol and Eugenol to Bay Laurel (

Nikolaos Nenadis, Maria Papapostolou, Maria Z Tsimidou
PMID: 33920599   DOI: 10.3390/molecules26082342

Abstract

The present study examined the radical scavenging potential of the two benzene derivatives found in the bay laurel essential oil (EO), namely methyl eugenol (MEug) and eugenol (Eug), theoretically and experimentally to make suggestions on their contribution to the EO preservative activity through such a mechanism. Calculation of appropriate molecular indices widely used to characterize chain-breaking antioxidants was carried out in the gas and liquid phases (
-hexane,
-octanol, methanol, water). Experimental evidence was based on the DPPH
scavenging assay applied to pure compounds and a set of bay laurel EOs chemically characterized with GC-MS/FID. Theoretical calculations suggested that the preservative properties of both compounds could be exerted through a radical scavenging mechanism via hydrogen atom donation. Eug was predicted to be of superior efficiency in line with experimental findings. Pearson correlation and partial least square regression analyses of the EO antioxidant activity values vs. % composition of individual volatiles indicated the positive contribution of both compounds to the radical scavenging activity of bay laurel EOs. Eug, despite its low content in bay laurel EOs, was found to influence the most the radical scavenging activity of the latter.


A new strategy based on gas chromatography-high resolution mass spectrometry (GC-HRMS-Q-Orbitrap) for the determination of alkenylbenzenes in pepper and its varieties

Araceli Rivera-Pérez, Rosalía López-Ruiz, Roberto Romero-González, Antonia Garrido Frenich
PMID: 32283503   DOI: 10.1016/j.foodchem.2020.126727

Abstract

Alkenylbenzenes are natural toxins with genotoxic and carcinogenic effects in rodents, which are highly present in condiments frequently consumed. The aim of this study was the development of the first multi-analyte method for the determination of eight alkenylbenzenes (eugenol, methyl eugenol, acetyl eugenol, trans-isoeugenol, safrole, estragole, myristicin and trans-anethole) in different pepper varieties by gas chromatography coupled to high-resolution mass spectrometry (GC-HRMS-Q-Orbitrap) in combination with a simple ultrasound-assisted extraction method (UAE). The method was successfully validated, and it was applied for studying the presence of these analytes in peppers as well as to elucidate the effects of the berries' maturity and the geographical origin on alkenylbenzene contents. The analysis of the pepper samples showed that eugenol (10.5-120 mg/kg), trans-anethole (10.7-42.7 mg/kg) and estragole (2.2-45.7 mg/kg) tended to be the most detected alkenylbenzenes at high levels, whereas trans-isoeugenol (0.69-3.6 mg/kg) and safrole (0.20-3.0 mg/kg) were minor components. Estragole (PubChem CID: 8815); trans-anethole (PubChem CID: 637563); Myristicin (PubChem CID: 4276); Safrole (PubChem CID: 5144); Eugenol (PubChem CID: 3314); Methyl eugenol (PubChem CID: 7127); Acetyl eugenol (PubChem CID: 7136); trans-Isoeugenol (PubChem CID: 853433); Caffeine (PubChem CID: 2519); Dicyclohexylmethanol (PubChem CID: 78197).


Acute Administration of Methyleugenol Impairs Hippocampus-Dependent Contextual Fear Memory and Increases Anxiety-like Behavior in Mice

Kai-Fei Guo, Man Dai, Yi-Miao Liu, Ji-Chuan Zhang, Yan-Mei Chen, Hui Ye, Man-Bi Li, Rong-Rong Mao, Jun Cao
PMID: 32551566   DOI: 10.1021/acs.jafc.0c01863

Abstract

Methyleugenol (ME) as a natural essential oil in many plant species is widely used in human food and beverage for its fragrance and possible beneficial health effects. Previous chronic or subacute studies in rodents show that ME mainly causes liver toxicity. However, whether and how acute ME affects the central nervous system still remain elusive. Here, we found that ME administrated into the hippocampus impaired the acquisition of hippocampus-dependent contextual fear memory in mice (ME vs control: repeated-measures two-way ANOVA,
= 2.937,
< 0.05; Fisher test,
< 0.05, respectively, 53 ± 5.2% vs 73 ± 7.6% during trial 4 and 46.8 ± 6% vs 74.5 ± 9.3% during trial 5). Meanwhile, acute ME impaired hippocampal CA1 long-term potentiation (LTP; ME vs control: independent
-test,
< 0.01, 110.6 ± 1.8% vs 133.3 ± 5.6%) while facilitated long-term depression (LTD;
< 0.01, 75.7 ± 3.4% vs 88.6 ± 1.7%) in mice brain slices and inducing a decrease in learning-dependent phosphorylation of Ser831 (ME vs control: independent
-test,
< 0.001, 0.87 ± 0.03 vs 1.23 ± 0.03) and Ser845 (
< 0.01, 0.42 ± 0.07 vs 0.97 ± 0.14) sites of excitatory glutamate AMPA receptor subunit 1 (GluA1) in the hippocampus, which may be the underlying mechanisms of impairment of hippocampus-dependent learning. In addition, intrahippocampal infusion of ME also increased anxiety-like behaviors in mice. These results suggested that acute ME impaired the hippocampus function at behavioral, cellular, and molecular levels, indicating the potential risks of ME on the central nervous system.


Comparative Analysis of In-Vitro Biological Activities of Methyl Eugenol Rich Cymbopogon khasianus Hack., Leaf Essential Oil with Pure Methyl Eugenol Compound

Roktim Gogoi, Rikraj Loying, Neelav Sarma, Twahira Begum, Sudin K Pandey, Mohan Lal
PMID: 32065101   DOI: 10.2174/1389201021666200217113921

Abstract

The essential oil of methyl eugenol rich Cymbopogon khasianus Hack. was evaluated and its bioactivities were compared with pure methyl eugenol. So far, methyl eugenol rich essential oil of lemongrass was not studied for any biological activities; hence, the present study was conducted.
This study examined the chemical composition of essential oil of methyl eugenol rich Cymbopogon khasianus Hack., and evaluated its antioxidant, anti-inflammatory, antimicrobial, and herbicidal properties and genotoxicity, which were compared with pure compound, methyl eugenol.
Methyl eugenol rich variety of Cymbopogon khasianus Hack., with registration no. INGR18037 (c.v. Jor Lab L-9) was collected from experimental farm CSIR-NEIST, Jorhat, Assam (26.7378°N, 94.1570°E). The essential oil wasobtained by hydro-distillation using a Clevenger apparatus. The chemical composition of the essential oil was evaluated using GC/MS analysis and its antioxidant (DPPH assay, reducing power assay), anti-inflammatory (Egg albumin denaturation assay), and antimicrobial (Disc diffusion assay, MIC) properties, seed germination effect and genotoxicity (Allium cepa assay) were studied and compared with pure Methyl Eugenol compound (ME).
Major components detected in the Essential Oil (EO) through Gas chromatography/mass spectroscopy analysis were methyl eugenol (73.17%) and β-myrcene (8.58%). A total of 35components were detected with a total identified area percentage of 98.34%. DPPH assay revealed considerable antioxidant activity of methyl eugenol rich lemongrass essential oil (IC50= 2.263 μg/mL), which is lower than standard ascorbic acid (IC50 2.58 μg/mL), and higher than standard Methyl Eugenol (ME) (IC50 2.253 μg/mL). Methyl eugenol rich lemongrass EO showed IC50 38.00 μg/mL, ME 36.44 μg/mL, and sodium diclofenac 22.76 μg/mL, in in-vitro anti-inflammatory test. Moderate antimicrobial activity towards the 8 tested microbes was shown by methyl eugenol rich lemongrass essential oil whose effectiveness against the microbes was less as compared to pure ME standard. Seed germination assay further revealed the herbicidal properties of methyl eugenol rich essential oil. Moreover, Allium cepa assay revealed moderate genotoxicity of the essential oil.
This paper compared the antioxidant, anti-inflammatory, antimicrobial, genotoxicity and herbicidal activities of methyl eugenol rich lemongrass with pure methyl eugenol. This methyl eugenol rich lemongrass variety can be used as an alternative of methyl eugenol pure compound. Hence, the essential oil of this variety has the potential of developing cost-effective, easily available antioxidative/ antimicrobial drugs but its use should be under the safety range of methyl eugenol and needs further clinical trials.


Antinociceptive Interaction and Pharmacokinetics of the Combination Treatments of Methyleugenol Plus Diclofenac or Ketorolac

Héctor Isaac Rocha-González, María Elena Sánchez-Mendoza, Leticia Cruz-Antonio, Francisco Javier Flores-Murrieta, Xochilt Itzel Cornelio-Huerta, Jesús Arrieta
PMID: 33153182   DOI: 10.3390/molecules25215106

Abstract

Although nonsteroidal anti-inflammatory drugs (NSAIDs) are one of the main types of drugs used to treat pain, they have several adverse effects, and such effects can be reduced by combining two analgesic drugs. The aim of this study was to evaluate the nociceptive activity of methyleugenol combined with either diclofenac or ketorolac, and determine certain parameters of pharmacokinetics. For the isobolographic analysis, the experimental effective dose 30 (ED
) was calculated for the drugs applied individually. With these effective doses, the peak plasma concentration (C
) was found and the other parameters of pharmacokinetics were established. Methyleugenol plus diclofenac and methyleugenol plus ketorolac decreased licking behavior in a dose-dependent manner in phase II, with an efficacy of 32.9 ± 9.3 and 39.8 ± 9.6%, respectively. According to the isobolographic analysis, the experimental and theoretical ED
values were similar for methyleugenol plus diclofenac, suggesting an additive effect, but significantly different for methyleugenol plus ketorolac (3.6 ± 0.5 vs. 7.7 ± 0.6 mg/kg, respectively), indicating a probable synergistic interaction. Regarding pharmacokinetics, the only parameter showing a significant difference was C
for the methyleugenol plus diclofenac combination. Even with this difference, the combinations studied may be advantageous for treating inflammatory pain, especially for the combination methyleugenol plus ketorolac.


Improved efficacy of antifungal drugs in combination with monoterpene phenols against Candida auris

Siham Shaban, Mrudula Patel, Aijaz Ahmad
PMID: 31980703   DOI: 10.1038/s41598-020-58203-3

Abstract

Emergence of Candida auris has been described as a global health threat due to its ability to cause invasive infections with high mortality rate and multidrug resistance. Novel drugs and therapies are required to target this organism and its pathogenicity. Anti-virulence approach and combination therapy have been proposed as alternatives in recent years. This study evaluated the virulence factors in C. auris, combination antifungal activity of phenolic compounds with antifungal drugs and determined effect of the most active compound on positive pathogenicity markers of C. auris. Antifungal susceptibility profile of 25 clinical isolates of C. auris against antifungal agents as well as against phenolic compounds was obtained using CLSI guidelines. Combination of the most active phenolic compound with antifungal drugs was determined. Effect of carvacrol on the virulence factors was also studied. Carvacrol was the most active phenol with median MIC of 125 µg/ml and its combination with fluconazole, amphotericin B, nystatin and caspofungin resulted synergistic and additive effects in 68%, 64%, 96% and 28%, respectively. Combination also reduced the MIC values of the drugs. All test strains showed adherence ability to epithelial cells and 96% of strains produced proteinase. None of the strains produced hyphae and phospholipase. At low concentrations, carvacrol significantly inhibited the adherence ability and proteinase production (both p < 0.01). Carvacrol has antifungal and anti-virulence activity against C. auris. It also showed an enhanced antifungal activity in combination with antifungal agents. Therefore it has potential to be developed into a novel antifungal agent.


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